molecular formula C11H13FN2O4 B5189906 dimethyl [(4-fluorophenyl)methylene]biscarbamate

dimethyl [(4-fluorophenyl)methylene]biscarbamate

Cat. No.: B5189906
M. Wt: 256.23 g/mol
InChI Key: LLCUICKWOMGWPT-UHFFFAOYSA-N
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Description

Dimethyl [(4-fluorophenyl)methylene]biscarbamate, also known as DFC, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a carbamate derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.

Mechanism of Action

The mechanism of action of dimethyl [(4-fluorophenyl)methylene]biscarbamate is not fully understood, but it is thought to involve the formation of reactive intermediates that can interact with various biomolecules, leading to changes in their structure and function. This can result in a range of biochemical and physiological effects, depending on the specific application.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of protein aggregation in neurodegenerative diseases, and the detection of reactive oxygen species in cells. These effects make this compound a valuable tool for researchers in various fields.

Advantages and Limitations for Lab Experiments

One of the main advantages of using dimethyl [(4-fluorophenyl)methylene]biscarbamate in lab experiments is its ability to selectively interact with specific biomolecules, leading to changes in their structure and function. However, one limitation of using this compound is that it can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research involving dimethyl [(4-fluorophenyl)methylene]biscarbamate, including the development of new fluorescent probes for detecting reactive oxygen species, the investigation of its potential as an anti-cancer agent, and the exploration of its role in protein aggregation in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields of research.

Synthesis Methods

The synthesis of dimethyl [(4-fluorophenyl)methylene]biscarbamate typically involves the reaction of 4-fluorobenzaldehyde with dimethyl carbamate, using a suitable catalyst. The resulting product is a white crystalline solid that can be purified and used in various research applications.

Scientific Research Applications

Dimethyl [(4-fluorophenyl)methylene]biscarbamate has been used in a range of scientific research applications, including as a fluorescent probe for detecting reactive oxygen species in cells, as a potential anti-cancer agent, and as a tool for studying the mechanisms of protein aggregation in neurodegenerative diseases.

Properties

IUPAC Name

methyl N-[(4-fluorophenyl)-(methoxycarbonylamino)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4/c1-17-10(15)13-9(14-11(16)18-2)7-3-5-8(12)6-4-7/h3-6,9H,1-2H3,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCUICKWOMGWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(C1=CC=C(C=C1)F)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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